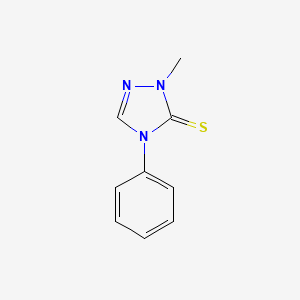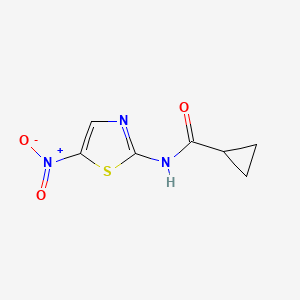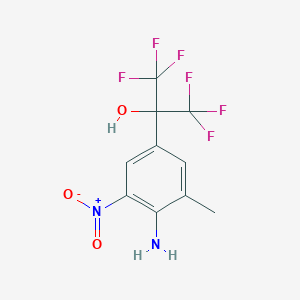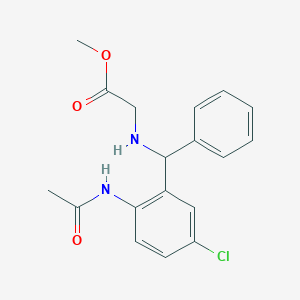![molecular formula C18H23NO3 B2629405 rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate CAS No. 2413365-18-9](/img/structure/B2629405.png)
rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate is a complex organic compound known for its interesting chemical properties and potential applications in various fields. It consists of a bulky tert-butyl group attached to an indeno[1,2-b]pyrrole core, which is substituted with a 2-oxoethyl group at the 3a position. Its unique structure lends itself to a variety of chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclization: : The synthesis often begins with the cyclization of appropriate indeno[1,2-b]pyrrole precursors. The reaction typically involves intramolecular cyclization under acidic or basic conditions, depending on the nature of the starting material.
tert-Butylation: : The introduction of the tert-butyl group can be achieved through Friedel-Crafts alkylation. Common reagents include tert-butyl chloride and aluminum chloride.
Carbonylation: : Adding the 2-oxoethyl group usually involves carbonylation reactions, utilizing reagents like ethyl oxalyl chloride and appropriate base catalysts.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimized conditions to ensure high yield and purity. Factors such as temperature control, solvent choice, and reaction time are critical. Industrial methods might also include automated batch processing to streamline synthesis and reduce human error.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the 2-oxoethyl group can be further oxidized to form carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The reduction of the 2-oxoethyl group can yield primary or secondary alcohols, using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitutions can occur at various positions of the indeno[1,2-b]pyrrole core, facilitated by reagents like halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: Catalysts like copper(I) chloride (CuCl) or palladium on carbon (Pd/C).
Major Products Formed
Alcohols: : From reduction reactions.
Aldehydes and Acids: : From oxidation reactions.
Halogenated Products: : From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: : Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: : Potential use in catalytic processes due to its stable structure.
Biology
Pharmacology: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Molecular Probes: : Used as a molecular probe in biological assays to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development: : Studied for its potential as a lead compound in drug development.
Therapeutics: : Potential application in therapeutic formulations due to its biological activity.
Industry
Material Science: : Utilized in the development of advanced materials and nanotechnology.
Chemical Sensors: : Incorporated into chemical sensors due to its reactive functional groups.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on the application. In pharmacological contexts, it might interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The tert-butyl group imparts steric bulk, influencing the compound's binding affinity and specificity. The indeno[1,2-b]pyrrole core can participate in π-π interactions, enhancing its binding to aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
tert-Butyl (3aR,8bS)-3a-ethyl-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate: : Similar in structure but with an ethyl group instead of a 2-oxoethyl group, leading to different reactivity and applications.
tert-Butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate: : Contains a hydroxy group, making it more suitable for applications requiring hydrogen bonding.
Conclusion
rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate is a fascinating compound with diverse chemical properties and applications. Its unique structure allows for a variety of synthetic methods, chemical reactions, and applications in scientific research, making it a valuable subject of study in various fields.
Hope you find this deep dive as compelling as I did writing it! What's your favorite part about exploring compounds like this one?
Propriétés
IUPAC Name |
tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,11,15H,8-10,12H2,1-3H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHJKAAQWRNTDQ-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C3=CC=CC=C3C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=CC=CC=C3C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)
![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)

![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)

![2,6-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2629331.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)
![6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2629337.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2629341.png)
![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2629344.png)
![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)
